molecular formula C16H29NO6S B11787722 Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate

Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B11787722
M. Wt: 363.5 g/mol
InChI Key: TZFPBCXLOHPGPA-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butyl groups, which are known for their bulky nature and ability to protect functional groups during chemical reactions. The compound’s structure includes a piperidine ring, a sulfonyl group, and multiple tert-butyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The final step involves the addition of the tert-butoxy group to the oxoethyl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also enhances the sustainability of the process by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate involves its ability to interact with various molecular targets. The tert-butyl groups provide steric protection, allowing the compound to selectively react with specific functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides a stable scaffold for the attachment of other functional groups, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but differs in the presence of an oxoethylidene group instead of a sulfonyl group.

    Tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness

Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is unique due to the presence of both tert-butyl and sulfonyl groups, which provide a combination of steric protection and electron-withdrawing effects. This makes the compound highly versatile and useful in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C16H29NO6S

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H29NO6S/c1-15(2,3)22-13(18)11-24(20,21)12-7-9-17(10-8-12)14(19)23-16(4,5)6/h12H,7-11H2,1-6H3

InChI Key

TZFPBCXLOHPGPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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